Azinphosmethyl oxon

Übersicht

Beschreibung

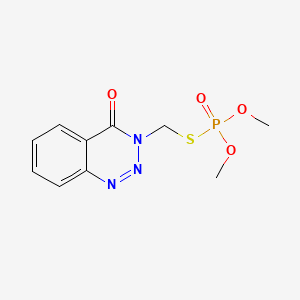

Azinphosmethyl oxon is an organophosphate compound with the molecular formula C10H12N3O4PS. It is a derivative of azinphos-methyl, a widely used insecticide. This compound is known for its potent insecticidal properties and is primarily used in agricultural settings to control a variety of pests. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azinphosmethyl oxon typically involves the oxidation of azinphos-methyl. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, often at elevated temperatures, to facilitate the conversion of azinphos-methyl to its oxon form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is then subjected to purification processes such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Azinphosmethyl oxon undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to azinphos-methyl or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields more oxidized derivatives, while reduction can regenerate azinphos-methyl .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Azinphosmethyl is primarily used as an insecticide to control a range of pests in fruit crops, including codling moths and light brown apple moths. The oxon form exhibits enhanced toxicity compared to its parent compound, making it particularly effective in pest management strategies.

Table 1: Efficacy of Azinphosmethyl Oxon in Pest Control

| Crop Type | Target Pests | Application Method | Efficacy (%) |

|---|---|---|---|

| Apples | Codling Moth | Foliar spray | 85 |

| Pears | Oriental Fruit Moth | Soil drench | 78 |

| Stone Fruits | Cherry Slug | Airblast application | 90 |

Toxicological Research

The toxicological profile of this compound has been a significant focus due to its high acute toxicity. Studies have shown that exposure leads to cholinesterase inhibition, resulting in cholinergic symptoms such as salivation, lacrimation, and convulsions.

Case Study: Acute Toxicity Assessment

A study conducted on rats demonstrated that this compound significantly inhibited cholinesterase activity at doses as low as 0.22 mg/kg body weight. The median lethal dose (LD50) was determined to be approximately 3.5 mg/kg, indicating a high level of acute toxicity .

Environmental Monitoring

This compound has been detected in various environmental matrices, prompting studies on its persistence and degradation in agricultural settings. Monitoring efforts have revealed its presence in air and water samples following pesticide application.

Table 2: Environmental Residue Levels of this compound

| Sample Type | Detection Method | Concentration (ng/L) | Location |

|---|---|---|---|

| Air Samples | Passive Sampling | 15-30 | Central Washington |

| Water Samples | High-Performance Liquid Chromatography | 5-10 | Agricultural Runoff |

Antidotal Research

Research has identified several oximes that can act as antidotes against this compound poisoning. Studies indicate that compounds like K-27 and K-48 provide significant protection when administered prior to exposure.

Case Study: Efficacy of Oxime Antidotes

In a controlled study, rats pre-treated with K-27 exhibited a relative risk (RR) of death significantly lower than those treated with standard antidotes like pyridostigmine. The RR for K-27 was found to be 0.23, indicating a protective effect against azinphosmethyl-induced mortality .

Health Impact Studies

Longitudinal studies have linked prenatal exposure to organophosphates, including this compound, with adverse neurodevelopmental outcomes in children. These findings underscore the importance of monitoring exposure levels, especially among agricultural workers and their families.

Table 3: Health Outcomes Associated with this compound Exposure

| Study Type | Population | Findings |

|---|---|---|

| Cohort Study | Pregnant Women | Increased risk of developmental delays |

| Cross-sectional | Farmworker Families | Higher incidence of respiratory issues |

Wirkmechanismus

Azinphosmethyl oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azinphos-methyl: The parent compound, also an organophosphate insecticide.

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.

Uniqueness

Azinphosmethyl oxon is unique due to its high potency and specific inhibition of acetylcholinesterase. Compared to other organophosphates, it has a distinct chemical structure that allows for effective pest control with relatively low application rates .

Biologische Aktivität

Azinphosmethyl oxon is an organophosphate (OP) compound derived from azinphos-methyl, widely used as an insecticide. This article explores its biological activity, focusing on toxicity, mechanisms of action, and environmental impact, supported by research findings and case studies.

This compound primarily exerts its biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in both invertebrates and vertebrates. The inhibition leads to the accumulation of acetylcholine at synapses, resulting in continuous stimulation of muscles, glands, and the central nervous system, which can be fatal.

In Vitro and In Vivo Toxicity

A comprehensive study assessed the toxicity of azinphos-methyl and its oxon form using both in vitro and in vivo methods. The study determined 96-hour lethal concentration (LC50) values for different life stages of Xenopus laevis (frogs) and evaluated sub-lethal effects on biomarker enzymes such as AChE and carboxylesterase (CaE). Results indicated that AChE inhibition was more pronounced in fish compared to amphibians, suggesting species-specific sensitivity to OP exposure .

Occupational Exposure

Occupational studies have reported significant AChE inhibition among agricultural workers exposed to azinphos-methyl. For instance, citrus pickers exhibited over 20% inhibition of plasma AChE activity shortly after exposure. However, recovery was noted within 15 days post-exposure . The implications of these findings highlight the need for stringent safety measures in agricultural settings.

Residue Analysis

Research has shown that azinphos-methyl oxon residues persist in the environment following application. A study conducted in agricultural regions found detectable levels of azinphos-methyl oxon in air samples collected up to 59 days post-application, indicating potential long-term exposure risks for nearby populations .

Aquatic Toxicity

The compound poses significant risks to aquatic organisms. Studies have demonstrated acute toxicity to freshwater invertebrates and fish, with risk quotients exceeding safe thresholds for various uses of azinphos-methyl. The ecological consequences include potential disruptions to food webs and habitat degradation .

Leukemia Association

A notable case study linked pesticide exposure, including azinphos-methyl, to increased leukemia risks among farmworkers. Meta-analyses indicated a moderate association between pesticide exposure during pregnancy and childhood leukemia, underscoring the public health implications of agricultural pesticide use .

Synergistic Effects with Other Pesticides

Research has identified synergistic effects when azinphos-methyl oxon is combined with other OPs like chlorpyrifos. These combinations resulted in enhanced AChE inhibition in laboratory studies, raising concerns about cumulative toxicity from multiple pesticide exposures .

Data Tables

Eigenschaften

IUPAC Name |

3-(dimethoxyphosphorylsulfanylmethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N3O4PS/c1-16-18(15,17-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHRHBKYEVSBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N3O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058499 | |

| Record name | Azinphos-methyl oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-22-8 | |

| Record name | Azinphosmethyl oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azinphos-methyl oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Azinphosmethyl oxon, and what are its downstream effects?

A: this compound is the highly toxic active metabolite of the insecticide Azinphosmethyl. It acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. [, , , ] By binding to the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately resulting in paralysis and death in insects. [, , , ]

Q2: How do the kinetic properties of AChE differ between Azinphosmethyl-susceptible and resistant Colorado potato beetles?

A: Research has shown that Azinphosmethyl-resistant strains of the Colorado potato beetle (CPB) possess an altered form of AChE. [, ] This modified enzyme exhibits reduced sensitivity to inhibition by this compound compared to AChE from susceptible strains. [, ] Studies have observed differences in the affinity (Km) and hydrolyzing efficiency (Vmax) of the enzyme towards various substrates, indicating changes in the enzyme's active site. [] Furthermore, the resistant AChE shows differential sensitivity to other inhibitors, suggesting that modifications might affect both the catalytic and peripheral anionic sites of the enzyme. []

Q3: What are the known mechanisms of resistance to Azinphosmethyl in insects?

A: Resistance to Azinphosmethyl in insects, particularly the Colorado potato beetle, is a complex phenomenon involving multiple mechanisms. [] These include:

- Reduced penetration: A slightly reduced penetration rate for Azinphosmethyl has been observed in resistant strains, potentially limiting the insecticide's access to its target. []

- Target site insensitivity: The primary mechanism of resistance involves modifications in the target enzyme, AChE. [, , ] Resistant strains possess an altered AChE with reduced sensitivity to this compound, leading to decreased inhibition of enzyme activity. [, , ]

Q4: How can infrared spectroscopy be used to determine Azinphosmethyl residues?

A: Infrared spectrophotometry offers a method for detecting residues of Azinphosmethyl and related organophosphate insecticides on cotton foliage. [] The technique exploits the unique infrared absorption patterns of the P=S bond present in these compounds. [] By analyzing the absorbance at specific wavelengths, researchers can quantify the amount of insecticide residue present. [] This method allows for relatively rapid and sensitive detection of residues on cotton leaves, aiding in monitoring insecticide application and potential environmental impact. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.